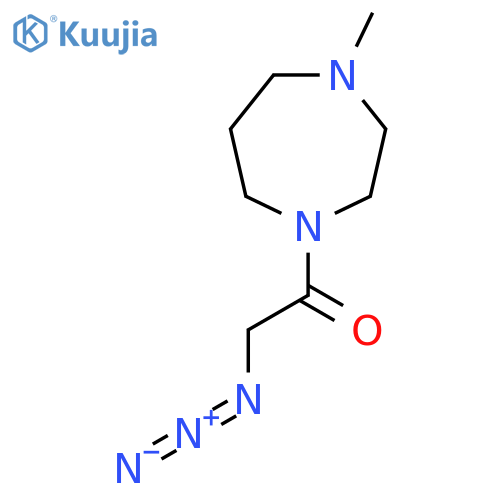Cas no 1546722-47-7 (2-Azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one)

1546722-47-7 structure
商品名:2-Azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one
CAS番号:1546722-47-7
MF:C8H15N5O
メガワット:197.237600564957
CID:4774391
2-Azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one
- 2-azido-1-(4-methyl-1,4-diazepan-1-yl)ethanone
- 2-Azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one
-
- インチ: 1S/C8H15N5O/c1-12-3-2-4-13(6-5-12)8(14)7-10-11-9/h2-7H2,1H3
- InChIKey: XZHBESGJJOHJNP-UHFFFAOYSA-N
- ほほえんだ: O=C(CN=[N+]=[N-])N1CCN(C)CCC1
計算された属性
- せいみつぶんしりょう: 197.12766012 g/mol
- どういたいしつりょう: 197.12766012 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 37.9
- ぶんしりょう: 197.24
2-Azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1908-1884-1g |
2-azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one |
1546722-47-7 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
| Life Chemicals | F1908-1884-0.5g |
2-azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one |
1546722-47-7 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
| Life Chemicals | F1908-1884-10g |
2-azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one |
1546722-47-7 | 95%+ | 10g |
$3532.0 | 2023-09-07 | |
| TRC | A193476-500mg |
2-azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one |
1546722-47-7 | 500mg |
$ 435.00 | 2022-06-08 | ||
| TRC | A193476-1g |
2-azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one |
1546722-47-7 | 1g |
$ 680.00 | 2022-06-08 | ||
| Life Chemicals | F1908-1884-0.25g |
2-azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one |
1546722-47-7 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
| Life Chemicals | F1908-1884-5g |
2-azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one |
1546722-47-7 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
| TRC | A193476-100mg |
2-azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one |
1546722-47-7 | 100mg |
$ 115.00 | 2022-06-08 | ||
| Life Chemicals | F1908-1884-2.5g |
2-azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one |
1546722-47-7 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 |
2-Azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one 関連文献
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
1546722-47-7 (2-Azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one) 関連製品
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 249916-07-2(Borreriagenin)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
